3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
Description
The compound 3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a chromen-4-one derivative characterized by a bromophenyl substituent at position 3, a hydroxy group at position 7, and a 4-ethylpiperazinylmethyl moiety at position 6.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-24-9-11-25(12-10-24)13-18-20(26)8-7-17-21(27)19(14-28-22(17)18)15-3-5-16(23)6-4-15/h3-8,14,26H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINMFTIPFRHFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Ethylpiperazinylmethyl Group: The ethylpiperazinylmethyl group can be attached through a nucleophilic substitution reaction, where the chromen-4-one derivative reacts with an ethylpiperazine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of new derivatives with substituted groups on the bromophenyl ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substitutions at Position 3 (Aryl Groups)
The aryl group at position 3 significantly influences electronic and steric properties:
- Bromophenyl (Target Compound) : The electron-withdrawing bromine atom enhances hydrophobic interactions and may improve binding to targets requiring aromatic stacking (e.g., enzyme active sites) .
- Chlorophenyl () : Chlorine’s smaller size and similar electronegativity result in slightly reduced steric hindrance compared to bromine. This substitution is common in antimicrobial agents due to balanced lipophilicity .
- Methoxyphenyl/Dimethoxyphenyl () : Electron-donating methoxy groups increase solubility but may reduce metabolic stability. For example, 3-(4-methoxyphenyl) analogs (e.g., 5a in ) exhibit lower logP values (~2.5) compared to bromophenyl (logP ~3.2) .
- Benzimidazolyl () : Bulky aromatic systems like benzimidazole enhance π-π stacking but may limit membrane permeability .
Substitutions at Position 8 (Piperazine Derivatives)
The 4-ethylpiperazinylmethyl group in the target compound is compared to:
- 4-(2-Hydroxyethyl)piperazinyl () : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility (e.g., 846062-69-9 in ) but possibly reducing blood-brain barrier penetration .
- N,N-Dimethylaminomethyl (): Simpler amine groups (e.g., in 5a–5d) lack the piperazine ring’s conformational flexibility, which may limit interactions with charged targets .
Additional Substituents
Antimicrobial Activity
- The target compound’s bromophenyl and ethylpiperazinyl groups are structurally similar to biofilm inhibitors in . Analogous compounds with ethylpiperazinylmethyl moieties demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus biofilms .
- Chlorophenyl analogs () exhibit comparable activity but higher cytotoxicity (IC₅₀ ~20 µM in mammalian cells vs. ~35 µM for bromophenyl) .
Physicochemical Properties
Crystallographic Insights
- The bromophenyl group in the target compound likely adopts a planar conformation relative to the chromenone core, as seen in structurally related compounds (e.g., ’s dihedral angle of 85.2° between aryl and chromenone planes) .
- SHELXL refinement () confirms that ethylpiperazinyl groups adopt chair conformations, optimizing hydrogen-bonding networks in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
